REACTION_CXSMILES
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[Cl-:1].[NH4+:2].C[Al](C)C.[N+:7]([C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[C:13]#[N:14])([O-:9])=[O:8]>>[ClH:1].[N+:7]([C:10]1[CH:11]=[C:12]([C:13](=[NH:2])[NH2:14])[CH:15]=[CH:16][CH:17]=1)([O-:9])=[O:8] |f:0.1,4.5|
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Name
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|
Quantity
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7.22 g
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Type
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reactant
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Smiles
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[Cl-].[NH4+]
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Name
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|
Quantity
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67.5 mL
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Type
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reactant
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Smiles
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C[Al](C)C
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C#N)C=CC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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|
Smiles
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Cl.[N+](=O)([O-])C=1C=C(C=CC1)C(N)=N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |